molecular formula C10H16ClN B3089869 (3-Phenylbutyl)amine hydrochloride CAS No. 1201907-52-9

(3-Phenylbutyl)amine hydrochloride

Cat. No. B3089869
CAS RN: 1201907-52-9
M. Wt: 185.69
InChI Key: BARFBOKCQBIPBH-UHFFFAOYSA-N
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Description

“(3-Phenylbutyl)amine hydrochloride” is a chemical compound with the CAS Number: 1201907-52-9 . It has a molecular weight of 185.7 and its IUPAC name is 3-phenylbutan-1-amine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The linear formula of “this compound” is C10 H15 N . Cl H . The InChI code is 1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H and the InChI key is BARFBOKCQBIPBH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 185.7 .

Scientific Research Applications

Biopolymer Production and Application

Biopolymer Enhancement with Precursors

Studies on polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), suggest that adding precursors like 3HV can significantly enhance biopolymer properties. Such advancements could make PHBV a viable replacement for petroleum-based plastics, addressing cost and productivity barriers (Policastro et al., 2021).

Environmental Remediation

Amine-Functionalized Sorbents for Pollutant Removal

The development of amine-containing sorbents has been identified as a promising approach for the removal of persistent pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. This application relies on the sorbents' electrostatic interactions, hydrophobic interactions, and specific surface morphologies (Ateia et al., 2019).

Biomedical Applications

Adhesive Biomaterials Inspired by Marine Life

Inspired by the wet-resistant adhesion properties of mussels, research into catechol-conjugated polymers like chitosan-catechol has shown promising biomedical applications. Such materials demonstrate enhanced solubility, biocompatibility, and tissue adhesion, making them suitable for wound healing, tissue sealants, and hemostatic materials (Ryu et al., 2015).

Chemical Engineering and Process Optimization

Enhancement of Liquid-Liquid Extraction Processes

In the context of carboxylic acid recovery from aqueous streams, innovations in solvent development, including those involving amines, have been critical. These advancements aim to improve the economic feasibility of extraction processes at lower acid concentrations, thereby supporting the production of bio-based plastics (Sprakel & Schuur, 2019).

properties

IUPAC Name

3-phenylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARFBOKCQBIPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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